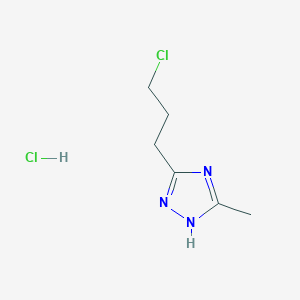

3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloropropyltrimethoxysilane (CPTMS) is an organo-silane that forms a self-assembled monolayer (SAMs) and facilitates the surface modification of different bio-and nano-materials . It’s used in laboratory chemicals and is advised against food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of 3-Chloropropyltrimethoxysilane can involve different methods including the Grignard reaction of 3-chloropropyltriethoxysilane and its subsequent amination to produce 3-(2-amino-ethyl)aminopropylalkyldiethoxysilanes. Another approach is the use of tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane to synthesize (3-(tert-butylperoxy)propyl)trimethoxysilane, which acts as both a coupling agent and initiator for polymerization.Molecular Structure Analysis

3-Chloropropyltrimethoxysilane’s molecular structure is crucial for its reactivity and applications. It contains a chloropropyl group attached to a trimethoxysilane moiety, allowing for versatile chemical reactions due to the presence of both reactive chloro and methoxy groups .Chemical Reactions Analysis

One of the primary reactions of 3-Chloropropyltrimethoxysilane is its ammonolysis to (3-aminopropyl)trimethoxysilane, which is influenced by factors such as temperature, reaction time, and the molar ratio of ammonia.Physical and Chemical Properties Analysis

The physical properties of 3-Chloropropyltrimethoxysilane, including its solubility, boiling point, and viscosity, are essential for its handling and application in various chemical processes. The chemical reactivity of 3-Chloropropyltrimethoxysilane, such as its ability to undergo hydrolysis, condensation, and its role in cross-linking reactions, is a critical aspect of its application in materials science.科学的研究の応用

Corrosion Inhibition

Triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole and others, have been extensively studied for their corrosion inhibition properties. These compounds are effective in protecting mild steel in acidic media, including hydrochloric and sulfuric acid solutions. The inhibition efficiency can reach up to 99%, depending on the concentration and specific conditions. The adsorption of these inhibitors on the steel surface follows Langmuir's adsorption isotherm, indicating a strong and efficient binding mechanism. This property is crucial for extending the lifespan of metal components in industrial applications (Lagrenée et al., 2002; Bentiss et al., 2007).

Antifungal Applications

A novel potential antifungal compound from the 1,2,4-triazole class was synthesized and characterized for its solubility and thermodynamics in biologically relevant solvents. This compound exhibited poor solubility in buffer solutions and hexane but showed better solubility in alcohols, indicating its potential for lipophilic delivery pathways in biological media. Such properties are essential for developing effective antifungal treatments (Volkova et al., 2020).

Synthesis and Characterization

The synthesis of triazole derivatives has been a subject of interest due to their potential applications in various fields. For instance, the synthesis of biologically as well as industrially important 1,4,5-trisubstituted-1,2,3-triazoles using a green and recyclable catalytic system highlights the importance of environmentally friendly protocols in chemical synthesis. These compounds have shown applications ranging from medicinal chemistry to materials science, demonstrating the versatility of triazole derivatives (Singh et al., 2013).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3-chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-5-8-6(10-9-5)3-2-4-7;/h2-4H2,1H3,(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRDWIUEPAWPHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCCCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide](/img/structure/B2770732.png)

![(1-Methylpyrazol-3-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2770733.png)

![5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2770740.png)

![N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2770747.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2770748.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2770750.png)

![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylurea](/img/structure/B2770752.png)